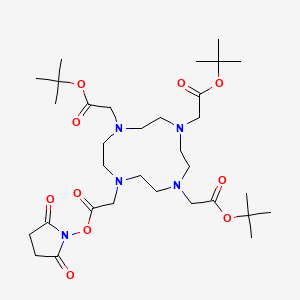
Tri-tert-butyl 2,2',2''-(10-(2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate
Übersicht
Beschreibung
Tri-tert-butyl 2,2’,2’'-(10-(2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate is a chemical compound with the CAS Number: 819869-77-7 . It has a molecular weight of 669.82 . The compound is solid in physical form .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C32H55N5O10/c1-30(2,3)44-26(40)20-33-12-14-34(21-27(41)45-31(4,5)6)16-18-36(23-29(43)47-37-24(38)10-11-25(37)39)19-17-35(15-13-33)22-28(42)46-32(7,8)9/h10-23H2,1-9H3 .Physical And Chemical Properties Analysis
This compound is a solid . It should be stored in an inert atmosphere and kept in a freezer, under -20°C .Wissenschaftliche Forschungsanwendungen
PET Imaging of Cancer
DOTA-tris(tBu)ester NHS ester is used in the synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging . These peptides can be radiolabeled with isotopes like Gallium-68, providing a non-invasive way to detect and monitor cancerous tumors.
Solid-Phase Synthesis of Metal Chelating Agents
The compound facilitates the solid-phase synthesis of metal chelating agents, which are crucial for developing new metal-based imaging and therapeutic agents . This method enhances the purity and reduces the cost of producing DOTA-linked peptides.
Development of Radiotherapeutic Agents
Due to its ability to form stable complexes with metals under physiological conditions, DOTA-tris(tBu)ester NHS ester is instrumental in creating radiotherapeutic agents . These agents can deliver targeted radiation therapy to cancer cells.
Molecular Imaging Agent Synthesis
The compound is used as a linker for affibody molecules in molecular imaging, aiding in the detection of tumors through PET, SPECT, and CT scans . It allows for the labeling of imaging probes that can identify cancerous tissues.
MRI Contrast Agents
As a bifunctional chelator, DOTA-tris(tBu)ester NHS ester is used in the synthesis of MRI contrast agents . These agents enhance the quality of MRI scans, providing clearer images of the body’s internal structures.
Pharmacokinetic Studies
The compound is used in pharmacokinetic studies to track the distribution and excretion of drugs within the body . It is particularly useful in studying the metabolic stability and urinary excretion of radiolabeled peptides.
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of DOTA-tris(tBu)ester NHS ester is amine-containing biomolecules , such as peptides and antibodies . The compound is a derivative of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), a macrocyclic chelator .
Mode of Action
DOTA-tris(tBu)ester NHS ester contains an amine-reactive NHS (N-hydroxysuccinimide) group . This allows it to form covalent bonds with amine groups on target biomolecules, effectively labeling them . The compound also contains a macrocyclic chelator, DOTA, which can form stable and inert complexes under physiological conditions .
Biochemical Pathways
The biochemical pathways affected by DOTA-tris(tBu)ester NHS ester are primarily those involving the labeled peptides and antibodies. The exact pathways would depend on the specific biomolecules being targeted. The DOTA chelator can also bind to metal ions, which may influence various biochemical processes .
Pharmacokinetics
It’s known that the compound has good solubility in dmf and dcm . The t-butyl ester groups from the DOTA are removed during the course of the TFA-mediated cleavage reaction .
Result of Action
The primary result of the action of DOTA-tris(tBu)ester NHS ester is the labeling of target biomolecules. This can facilitate the detection of these molecules in various diagnostic and therapeutic applications, such as MRI contrast agents, PET and SPECT imaging agents, and radiotherapeutic agents .
Action Environment
The action of DOTA-tris(tBu)ester NHS ester can be influenced by various environmental factors. For instance, the stability of the compound and its complexes can be affected by pH and temperature. The presence of other substances, such as metal ions, can also influence the compound’s action .
Eigenschaften
IUPAC Name |
tert-butyl 2-[7-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-4,10-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H55N5O10/c1-30(2,3)44-26(40)20-33-12-14-34(21-27(41)45-31(4,5)6)16-18-36(23-29(43)47-37-24(38)10-11-25(37)39)19-17-35(15-13-33)22-28(42)46-32(7,8)9/h10-23H2,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIICJKXKEDCZEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)ON2C(=O)CCC2=O)CC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H55N5O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
669.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



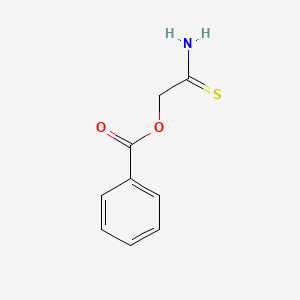
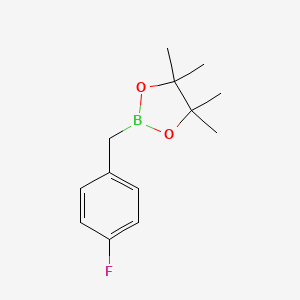

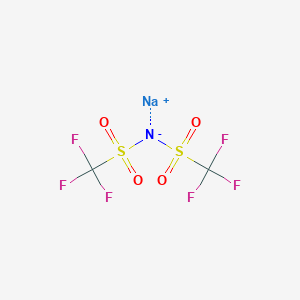
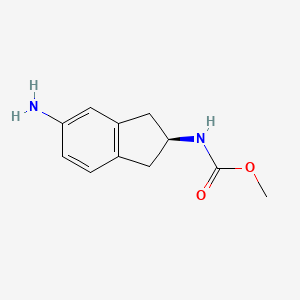

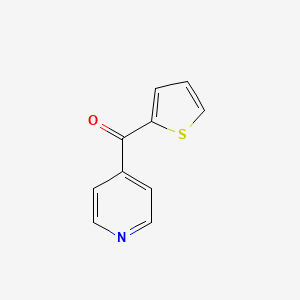


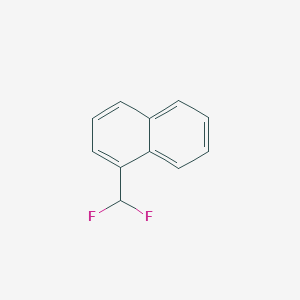

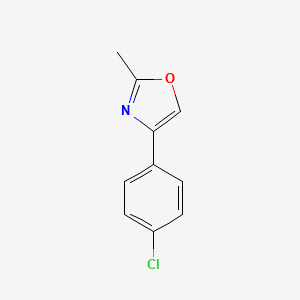
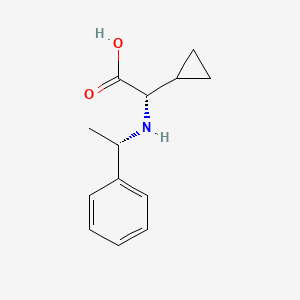
![3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1313698.png)